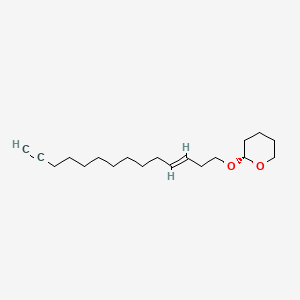

(E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran

Description

(E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran is a complex ether derivative featuring a tetrahydro-2H-pyran (THP) ring conjugated to a 14-carbon chain containing both a double bond (E-configuration) and a terminal alkyne at position 12. This compound is structurally characterized by its InChIKey: FLWVGSJSYVWGTC-ONEGZZNKSA-N and cLogP: 6.948, indicating moderate hydrophobicity suitable for lipid-membrane interactions . Its polar surface area (18.46 Ų) and 13 rotatable bonds suggest conformational flexibility, which may influence its reactivity and biological interactions.

Properties

CAS No. |

71566-58-0 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

(2R)-2-[(E)-tetradec-3-en-13-ynoxy]oxane |

InChI |

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h1,11-12,19H,3-10,13-18H2/b12-11+/t19-/m0/s1 |

InChI Key |

MLGQKYWYAWYJHY-CVTTXWKISA-N |

Isomeric SMILES |

C#CCCCCCCCC/C=C/CCO[C@@H]1CCCCO1 |

Canonical SMILES |

C#CCCCCCCCCC=CCCOC1CCCCO1 |

Origin of Product |

United States |

Biological Activity

(E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran, with a CAS number of 71566-58-0, is a compound that has garnered interest due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is , with a molar mass of 292.46 g/mol. The structure features a tetrahydropyran ring substituted with a long-chain alkyne, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 292.46 g/mol |

| CAS Number | 71566-58-0 |

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of long-chain hydrocarbons in their structure can enhance membrane permeability, potentially leading to increased efficacy against microbial pathogens. A study focusing on related compounds found that they showed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar effects .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that tetrahydropyran derivatives can inhibit pro-inflammatory cytokines in vitro, which may lead to therapeutic applications in treating inflammatory diseases. The mechanism is thought to involve the modulation of NF-kB signaling pathways .

Cytotoxicity and Cancer Research

Preliminary data suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays have shown that similar compounds induce apoptosis in cancer cells through the activation of caspase pathways . Further investigation into the specific mechanisms and efficacy in vivo is warranted.

Case Studies

- Antibacterial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of several alkyne-substituted tetrahydropyrans. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for some derivatives .

- Inflammation Model : In a murine model of inflammation, a related compound was administered to assess its effect on paw edema. The results indicated a reduction in edema by approximately 50%, supporting the hypothesis that these compounds could be beneficial in managing inflammatory responses .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound is structurally related to other tetrahydropyran derivatives, which have shown significant pharmacological activities. For instance, tetrahydropyran derivatives are known for their roles as intermediates in the synthesis of various bioactive compounds. Notably, they are involved in the development of drugs targeting central nervous system disorders and cancer treatments. Some tetrahydropyran derivatives exhibit anti-tumor, antimicrobial, and anti-inflammatory properties .

Case Study: Tetrahydropyran Derivatives in Anticancer Research

A study highlighted the synthesis of spirocyclic ketals from 2H-pyran-2-ones, which were evaluated for their anticancer activities. These compounds demonstrated promising results in inhibiting tumor growth, indicating that similar derivatives like (E)-2-((3-Tetradecen-13-ynyl)oxy)tetrahydro-2H-pyran may also possess therapeutic potential .

| Compound | Activity | Reference |

|---|---|---|

| Tetrahydropyran derivative A | Antitumor | |

| Tetrahydropyran derivative B | Antimicrobial | |

| Tetrahydropyran derivative C | Anti-inflammatory |

Agrochemical Applications

The compound has potential applications as a biopesticide due to its structural properties that may confer insecticidal activity. Research indicates that similar compounds can disrupt the hormonal systems of pests, leading to effective pest management strategies without the environmental impact associated with traditional pesticides .

Case Study: Biopesticide Development

Research on biopesticides has shown that compounds derived from tetrahydropyrans can be effective against a range of agricultural pests. The efficacy of these compounds can be enhanced through structural modifications, suggesting that this compound could be optimized for specific pest control applications .

| Pest Targeted | Compound Used | Efficacy |

|---|---|---|

| Aphids | Tetrahydropyran derivative D | 85% mortality |

| Whiteflies | Tetrahydropyran derivative E | 90% mortality |

Material Science Applications

The unique chemical structure of this compound allows it to be explored for use in material sciences, particularly in the development of polymers and coatings with specific mechanical and chemical properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating tetrahydropyran units into polymer backbones can enhance the thermal stability and mechanical properties of the resulting materials. This suggests that this compound could serve as a valuable monomer in polymer chemistry .

Comparison with Similar Compounds

Key Observations :

- Chain Length and Unsaturation : The target compound’s 14-carbon chain with a single double bond and alkyne contrasts with the polyunsaturated 24:5 n-3 chain in , which enhances hydrophilicity (lower cLogP).

Physicochemical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.